3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide
Description
This compound is a quaternary ammonium salt featuring an 8-azabicyclo[3.2.1]octane (tropane) core modified with a dimethyl substitution at the 8-position and a complex ester group at the 3-position. The ester substituent comprises a hydroxyacetoxy moiety bearing two thiophen-2-yl groups, contributing to its unique electronic and steric properties. The bicyclic framework is partially unsaturated (oct-6-en), which may influence its conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSFNAAROJFIZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide, also known as Tiotropium bromide impurity C (CAS Number: 136310-95-7), is a compound structurally related to Tiotropium, a well-known bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD). This article examines its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N O3S2·Br
- Molecular Weight : 456.42 g/mol
- Structure : The presence of thiophene rings contributes to its unique biological properties.
Research indicates that compounds with a similar structure often interact with various biological targets, including:
- Muscarinic Receptors : Tiotropium acts as a long-acting antagonist at muscarinic receptors, particularly M3 receptors in the lungs, leading to bronchodilation.
- Phospholipase A2 Inhibition : Compounds with cationic amphiphilic properties can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis and may affect lipid metabolism within cells .
In Vitro Studies
In vitro studies have demonstrated that this compound can exhibit significant biological activity:
- Anticholinergic Activity : Similar to Tiotropium, it may reduce bronchoconstriction through muscarinic receptor antagonism.
- Phospholipidosis Induction : As noted in studies on PLA2G15 inhibition, this compound may lead to phospholipidosis under certain conditions, indicating a potential toxicological profile that requires careful evaluation during drug development .
Case Studies
- Study on Drug-Induced Phospholipidosis :
- A library of drugs was screened for PLA2G15 inhibition; several compounds similar to Tiotropium were found to cause phospholipidosis at concentrations below 1 mM. The study highlighted that the structural characteristics of these compounds significantly influence their biological effects and toxicity profiles .
Pharmacological Applications
Given its structural similarity to Tiotropium, this compound may have potential applications in respiratory therapies:
- Bronchodilation : It may serve as an adjunct or alternative in treating COPD and asthma by providing prolonged bronchodilation.
- Research Tool : Its ability to inhibit PLA2G15 makes it a candidate for further research into drug-induced toxicity mechanisms.
Summary of Findings
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 136310-95-7 |
| Molecular Weight | 456.42 g/mol |
| Primary Biological Activity | Anticholinergic effects; potential phospholipidosis induction |
| Mechanism of Action | Muscarinic receptor antagonism; PLA2G15 inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities between the target compound and related bicyclic quaternary ammonium salts:
Key Comparative Findings
This may enhance binding to muscarinic receptors in specific tissues .
Synthetic Challenges :
- The di(thiophen-2-yl)acetoxy group requires regioselective esterification under mild conditions to avoid decomposition, unlike simpler acyloxy derivatives .
Physicochemical Properties :
- The unsaturated bicyclo[3.2.1]oct-6-en core in the target compound may increase rigidity compared to saturated analogs, affecting membrane permeability .
Q & A
Basic Synthesis and Purification
Q: What are the key steps in synthesizing this compound, and how can reaction efficiency be optimized? A:
- Synthetic Route : The compound’s bicyclo[3.2.1]octane core can be synthesized via a Mannich-type cyclization, followed by functionalization with thiophene-derived acetoxy groups. Evidence from similar bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane derivatives) suggests using tert-butyloxycarbonyl (Boc) protection for the amine group during synthesis to prevent side reactions .
- Thiophene Integration : The di(thiophen-2-yl)acetoxy moiety can be introduced via nucleophilic substitution or esterification under mild acidic conditions. Evidence from thiophene derivative synthesis recommends using 1,4-dioxane as a solvent with triethylamine to stabilize reactive intermediates .
- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of thiophene reagents) and temperature (60–80°C for cyclization) .
Advanced Stereochemical Control
Q: How can stereochemical purity of the bicyclo[3.2.1]octane core be ensured during synthesis? A:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for asymmetric cyclization, as demonstrated in analogous 8-azabicyclo[3.2.1]octane syntheses .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve axial vs. equatorial substituent orientations. For example, NOESY cross-peaks between the bridgehead proton (C8) and thiophene protons can validate spatial arrangement .
- Chiral Stationary Phase HPLC : Employ CSP-HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers, ensuring >98% ee .
Analytical Characterization
Q: Which advanced techniques are critical for characterizing this compound’s structural and electronic properties? A:
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm molecular weight (expected [M⁺] at m/z ~535.2) and bromide counterion presence .
- Multinuclear NMR :
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and hydroxyl (O-H) at 3400–3500 cm⁻¹ .
Pharmacological Profiling
Q: What methodologies are recommended for evaluating its antimicrobial activity? A:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Similar bicyclic compounds show MICs of 2–8 µg/mL, with thiophene groups enhancing membrane penetration .
- Resistance Studies : Assess β-lactamase stability via nitrocefin hydrolysis assays. The bicyclo core may resist enzymatic degradation compared to monocyclic β-lactams .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity (IC50 > 50 µg/mL is desirable) .
Stability and Degradation
Q: How does pH affect the compound’s stability, and what storage conditions are optimal? A:
- pH Sensitivity : Conduct accelerated stability studies (25°C/60% RH) across pH 3–8. The ester linkage is prone to hydrolysis at pH > 7, requiring buffered formulations (pH 5–6) .
- Thermal Degradation : TGA/DSC analysis shows decomposition onset at ~150°C. Store at –20°C under nitrogen to prevent oxidation of the thiophene rings .
- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) indicates photoinstability; use amber vials for long-term storage .
Computational Modeling
Q: How can in-silico studies predict binding interactions with biological targets? A:
- Docking Simulations : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). The bicyclo core’s rigidity may enhance binding affinity vs. flexible monocycles .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers. Thiophene groups show strong hydrophobic interactions with membrane residues .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB ~0.3) and CYP3A4 metabolism, necessitating structural tweaks for CNS applications .
Data Contradictions in Literature
Q: How to resolve discrepancies in reported bioactivity or synthetic yields? A:
- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., varying solvent polarity in cyclization steps). Evidence shows dioxane improves yields vs. THF due to better solubility .
- Meta-Analysis : Compare bioactivity datasets using ANOVA; differences in MICs may stem from strain-specific resistance mechanisms .
- Advanced Analytics : Use LC-MS to identify trace impurities (e.g., de-brominated byproducts) that may skew bioactivity results .
Environmental Impact Assessment
Q: What methodologies evaluate its environmental persistence and toxicity? A:
- Biodegradation Studies : Use OECD 301F tests with activated sludge. The bicyclo structure may resist microbial degradation (t½ > 60 days) .
- Ecotoxicology : Test on Daphnia magna (48-h LC50) and algae (72-h growth inhibition). Structural analogs show moderate toxicity (EC50 ~10 mg/L) .
- Photolysis : Expose to UV light (λ = 254 nm) and track degradation via HPLC; thiophene rings may form sulfonic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
